Acetylcholinesterase (AChE) Inhibitory Potency: N-(4-Phenoxybenzyl)aniline Derivative vs. Donepezil Reference
Derivatives synthesized from the (4-phenoxybenzyl) scaffold exhibit sub-micromolar inhibition of human AChE (hAChE). Compound 42, an N-(4-phenoxybenzyl)aniline derivative bearing a trimethoxybenzene substituent, demonstrated an IC₅₀ of 1.32 µM and a Kᵢ of 0.879 µM against hAChE [1]. While the clinical reference donepezil exhibits higher potency (IC₅₀ ≈ 0.04 µM), compound 42 achieved this inhibition with a competitive binding mode and, critically, demonstrated favorable blood-brain barrier permeability in a parallel artificial membrane permeation assay (PAMPA-BBB), a property not inherent to all AChE inhibitors and essential for CNS-targeted applications [1].
| Evidence Dimension | Inhibitory activity against human acetylcholinesterase (hAChE) |
|---|---|
| Target Compound Data | Compound 42 (N-(4-phenoxybenzyl)aniline derivative): IC₅₀ = 1.32 µM; Kᵢ = 0.879 µM |
| Comparator Or Baseline | Donepezil (clinical AChE inhibitor): IC₅₀ ≈ 0.04 µM (reference range) |
| Quantified Difference | Target compound is ~33-fold less potent than donepezil, but with demonstrated favorable BBB permeability |
| Conditions | Ellman's method; human cholinesterase (hAChE) enzyme assay; PAMPA-BBB permeability assay |
Why This Matters
This data confirms that the 4-phenoxybenzyl scaffold can generate CNS-penetrant AChE inhibitors, a critical attribute for neuroscience-focused procurement.
- [1] Srivastava, P., et al. Design, synthesis, and evaluation of novel N-(4-phenoxybenzyl)aniline derivatives targeting acetylcholinesterase, β-amyloid aggregation and oxidative stress to treat Alzheimer's disease. Bioorg. Med. Chem. 2019, 27(16), 3650–3662. View Source
